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molecular formula C10H10N2O B1343906 2(1H)-Quinolinone, 7-amino-3-methyl- CAS No. 124954-81-0

2(1H)-Quinolinone, 7-amino-3-methyl-

Cat. No. B1343906
M. Wt: 174.2 g/mol
InChI Key: VEDVJVAYVZATQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

Methyl 2-[(2,4-dinitrophenyl)(hydroxy)methyl]acrylate was reacted in ethanol in the presence of palladium/carbon under a hydrogen atmosphere to obtain 7-amino-3-methyl-quinolin-2(1H)-one.
Name
Methyl 2-[(2,4-dinitrophenyl)(hydroxy)methyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[CH:13](O)[C:14](=[CH2:19])[C:15](OC)=[O:16])([O-])=O>C(O)C.[Pd]>[NH2:10][C:8]1[CH:9]=[C:4]2[C:5]([CH:13]=[C:14]([CH3:19])[C:15](=[O:16])[NH:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Methyl 2-[(2,4-dinitrophenyl)(hydroxy)methyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C(C(C(=O)OC)=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C=C(C(NC2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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